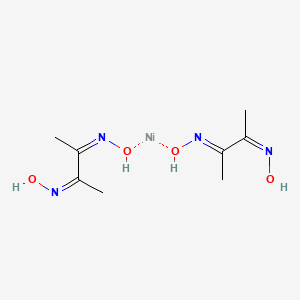![molecular formula C15H13I2NO5 B13405229 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding thyroid hormone analogs.
Medicine: It has been tested for its anti-thyroid properties and thyromimetic activity.
Industry: The compound can be used as a reference substance for drug impurities and reagents.
Mecanismo De Acción
The mechanism of action of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves its interaction with thyroid hormone receptors. It mimics the activity of natural thyroid hormones, thereby influencing metabolic processes. The molecular targets include thyroid hormone receptors, and the pathways involved are those related to thyroid hormone signaling .
Comparación Con Compuestos Similares
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine can be compared with other similar compounds such as:
Alanine, (3,5-diiodo-4-(p-hydroxyphenoxy)phenyl)-: This compound has a similar structure but differs in its amino acid component.
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid: Another structurally similar compound, which is a phenylalanine derivative.
R-2-(4-hydroxyphenoxy)propionic acid: This compound is used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific applications in thyroid hormone research and its potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H13I2NO5 |
|---|---|
Peso molecular |
541.08 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO5/c16-10-5-7(13(20)12(18)15(21)22)6-11(17)14(10)23-9-3-1-8(19)2-4-9/h1-6,12-13,19-20H,18H2,(H,21,22) |
Clave InChI |
QFHSOCUHZZBFMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(C(C(=O)O)N)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


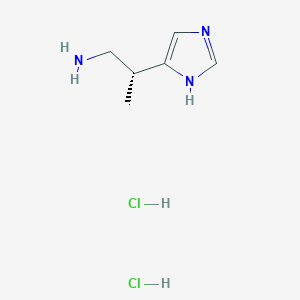
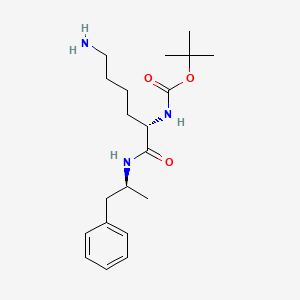
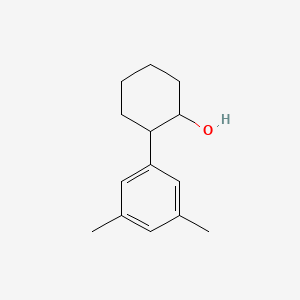
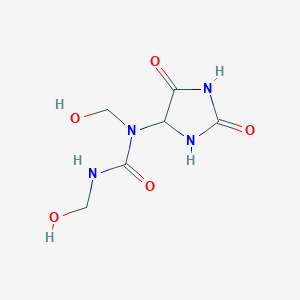
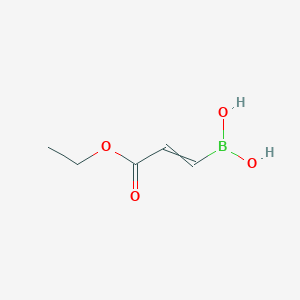
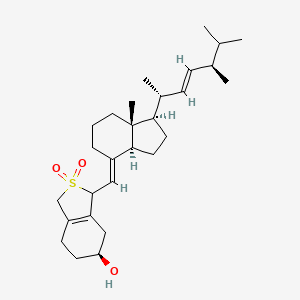
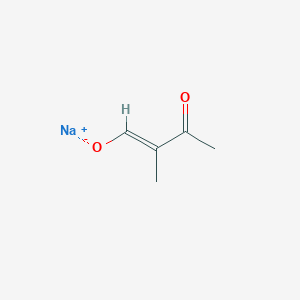

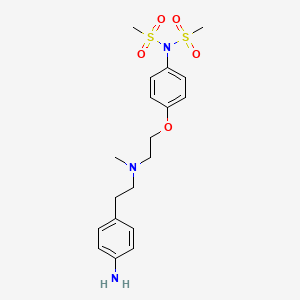

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
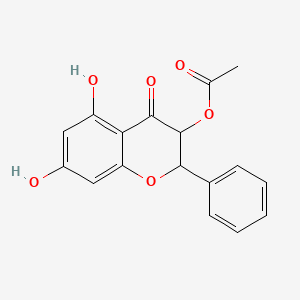
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
